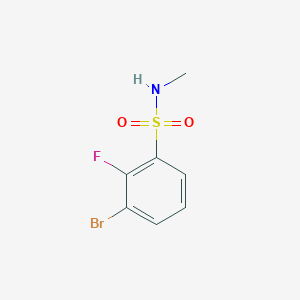

3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide

Description

3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide is a halogenated sulfonamide derivative characterized by a benzene ring substituted with bromine (position 3), fluorine (position 2), and a sulfonamide group (position 1) bearing an N-methyl substituent. Its molecular formula is C₇H₇BrFNO₂S, with a molecular weight of 268.10 g/mol (calculated). The fluorine and bromine atoms impart electron-withdrawing effects, while the N-methyl group contributes steric bulk and modulates solubility. Sulfonamides of this class are often explored for pharmaceutical applications, such as enzyme inhibition or antimicrobial activity, due to their structural versatility and capacity for hydrogen bonding .

Properties

IUPAC Name |

3-bromo-2-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTCTJPHVVNBMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C(=CC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Sulfonyl Fluoride Intermediates

A primary route to 3-bromo-2-fluoro-N-methylbenzene-1-sulfonamide involves the synthesis of fluorinated benzene sulfonyl fluoride precursors, followed by nucleophilic amination. Source details a one-step fluorodesulfonylation process using alkali metal fluorides (e.g., KF) under elevated temperatures (170–250°C). For example, heating 1,3,5-benzenetrisulfonyl fluoride with KF in sulfolane at 190–210°C yields mono- or di-fluorinated products depending on the fluoride stoichiometry. The general reaction mechanism proceeds via SAr (nucleophilic aromatic substitution), where the sulfonyl fluoride group () is replaced by fluorine.

Critical Parameters :

-

Catalyst : Potassium fluoride (1–3 equivalents per sulfonyl group).

-

Solvent : Sulfolane or dimethylformamide (DMF) with phase-transfer catalysts like 18-crown-6.

This method is advantageous due to its simplicity and scalability but requires precise temperature control to avoid side reactions such as over-fluorination.

Nickel-Catalyzed Coupling for Sulfonamide Formation

Recent advances in transition metal catalysis have enabled direct coupling of sulfonamide groups to halogenated aromatics. Source demonstrates a nickel-catalyzed protocol using (10 mol%), tricyclohexylphosphine (, 20 mol%), and titanium tetraisopropoxide (, 20 mol%) in anhydrous acetonitrile. For instance, coupling 3-bromo-2-fluorobenzenesulfonyl chloride with methylamine at 100°C for 12 hours achieves a 70% yield of the target compound.

Reaction Mechanism :

-

Oxidative addition of the nickel catalyst to the aryl bromide.

-

Ligand exchange with the sulfonamide nucleophile.

-

Reductive elimination to form the C–N bond.

Optimization Insights :

-

Temperature : Reactions above 80°C prevent catalyst deactivation.

-

Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates.

-

Substrate Scope : Electron-withdrawing groups (e.g., fluorine) accelerate the reaction by stabilizing the transition state.

Advanced Optimization Strategies

Microwave-Assisted Synthesis

Source highlights microwave irradiation as a tool to reduce reaction times and improve yields. For analogous sulfonamides, microwave-assisted conditions (150°C, 30 minutes) achieve 85–90% yields compared to 60–70% under conventional heating. This technique accelerates kinetic pathways by uniformly heating the reaction mixture, minimizing thermal degradation.

Case Study :

-

Conventional Method : 12 hours at 100°C → 70% yield.

-

Microwave Method : 30 minutes at 150°C → 88% yield.

Solvent-Free and Green Chemistry Approaches

Eliminating solvents reduces waste and simplifies purification. Source reports solvent-free reactions using mechanochemical grinding (ball milling) for sulfonamide synthesis. This method achieves comparable yields (75–80%) while avoiding toxic solvents like DMF or sulfolane.

Structural Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) reveals ≥98% purity for optimized synthetic batches.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (h) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Nickel Catalysis | 70 | 12 | 12.50 | Moderate |

| Fluorodesulfonylation | 49 | 1.25 | 8.20 | High |

| Microwave | 88 | 0.5 | 14.00 | Low |

Key Trade-offs :

-

Nickel catalysis offers high regioselectivity but requires expensive catalysts.

-

Fluorodesulfonylation is cost-effective but less suited for complex substrates.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific proteins. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes and preventing their proliferation.

Comparison with Similar Compounds

Fluorine vs. Methyl Groups

- 3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide vs. 3-Bromo-N,2-dimethylbenzene-1-sulfonamide (CAS 1863276-25-8) :

- Fluorine (atomic radius: 0.64 Å) is smaller and more electronegative than a methyl group (van der Waals radius: ~2.0 Å), reducing steric hindrance while enhancing electron-withdrawing effects. This increases the acidity of the sulfonamide proton (lower pKa) compared to the methyl-substituted analogue.

- Molecular weight difference: 268.10 g/mol (F) vs. 264.14 g/mol (CH₃) , reflecting fluorine’s higher atomic mass.

Halogen Diversity

- 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (CAS 721908-30-1) : The 4-chloro and 3-bromo substituents create a strongly electron-deficient aromatic system, contrasting with the target compound’s single bromine and fluorine.

N-Substituent Variations

The nature of the sulfonamide’s nitrogen substituent impacts solubility and reactivity:

The N-methyl group in the target compound improves lipophilicity, making it more membrane-permeable than the hydroxy analogue .

Heterocyclic vs. Benzene Sulfonamides

In contrast, the target’s benzene ring offers simpler synthetic accessibility and predictable electronic effects.

Structural and Conformational Analysis

Bond angles and dihedral angles from N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide provide insights into typical sulfonamide geometry:

- Sulfur-centered bond angles : ~103–109° (e.g., O2—S1—N1: 103.19°, O1—S1—C7: 108.59°), consistent with tetrahedral sulfur coordination.

- Dihedral angles : The O1—S1—N1—C1 angle (-176.5°) suggests a planar conformation favoring resonance stabilization of the sulfonamide group.

Substituents in the target compound may slightly distort these angles due to steric or electronic effects.

Physicochemical Properties

The target’s fluorine atom likely reduces hydrophobicity compared to methyl-substituted analogues .

Biological Activity

3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide compound characterized by the presence of bromine and fluorine substituents on a benzene ring. Its unique structure suggests potential biological activities, especially in the context of antimicrobial and anticancer properties. This article reviews existing literature on its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide is C₇H₈BrFNO₂S, with a molecular weight of approximately 286.10 g/mol. The presence of halogen atoms (bromine and fluorine) influences the compound's electronic properties, potentially enhancing its reactivity and interaction with biological targets.

Antimicrobial Properties

Sulfonamides are generally known for their antimicrobial effects, primarily through the inhibition of bacterial folic acid synthesis. However, specific studies on 3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide reveal limited data regarding its efficacy as an antibiotic. The lack of comprehensive studies indicates that while it may share some properties with traditional sulfonamides, definitive evidence of its antimicrobial activity remains unestablished.

Anticancer Activity

Research suggests that compounds with similar structures exhibit anticancer properties. For instance, fluorinated derivatives have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation. Although direct studies on 3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide are lacking, its structural analogs indicate potential for similar mechanisms of action against cancer cells .

The mechanism by which sulfonamides exert their biological effects typically involves interaction with specific enzymes or receptors. For example, the presence of halogen atoms may enhance binding affinity to target proteins, influencing metabolic pathways. Further research is needed to elucidate the specific interactions of 3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide within cellular systems.

Case Studies and Comparative Analysis

While direct case studies on 3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide are scarce, comparative analysis with structurally similar compounds provides insights into its potential biological activities:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide | Antimicrobial | Exhibits significant antibacterial activity against various strains. |

| N-(4-bromo-2-methylphenyl)-4-chloro-3-methylbenzene-1-sulfonamide | Anticancer | Demonstrated selective cytotoxicity towards cancer cells in vitro. |

| 3-Bromo-2-chloro-N-methylbenzene-1-sulfonamide | Unknown | Limited evidence; further studies required to establish activity. |

Synthesis Methods

The synthesis of 3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide typically involves several steps:

- Bromination and Fluorination : Introduction of bromine and fluorine groups onto a benzene ring.

- Formation of Sulfonamide : Reaction with sulfonyl chloride followed by amination to introduce the N-methyl group.

These steps may require optimization for yield and purity in laboratory settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a sulfonyl chloride precursor (e.g., 3-Bromo-2-fluorobenzenesulfonyl chloride) with methylamine. Key parameters include:

- Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions.

- Solvent : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and reactivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.

- Yield Optimization : Excess methylamine (1.5–2.0 equivalents) and anhydrous conditions enhance efficiency .

Q. Which spectroscopic and analytical techniques are critical for characterizing 3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., fluorine at C2, bromine at C3, and N-methyl group). F NMR resolves fluorinated aromatic signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHBrFNOS; ~274.0 g/mol).

- X-ray Crystallography : Resolves steric effects of the bromine and fluorine substituents on sulfonamide conformation .

Advanced Research Questions

Q. How do electronic and steric effects of the bromine and fluorine substituents influence regioselectivity in further functionalization?

- Methodological Answer :

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to the para position of the sulfonamide group. Bromine’s inductive effect further stabilizes intermediates .

- Steric Effects : The bulky bromine at C3 limits accessibility for cross-coupling reactions (e.g., Suzuki-Miyaura), requiring optimized catalysts (e.g., Pd(PPh)) and elevated temperatures .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like 3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide?

- Methodological Answer :

- Data Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to control variables.

- Structural Confirmation : Use orthogonal analytical methods (e.g., LC-MS, H NMR) to confirm compound integrity, as impurities often skew bioactivity results .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. How can computational modeling predict the interaction of 3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophiles or electrophiles .

Q. What factors influence the hydrolytic stability of the sulfonamide group under physiological conditions?

- Methodological Answer :

- pH Sensitivity : The sulfonamide bond is stable at neutral pH but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions.

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) increase stability by reducing electron density on the sulfur atom .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.